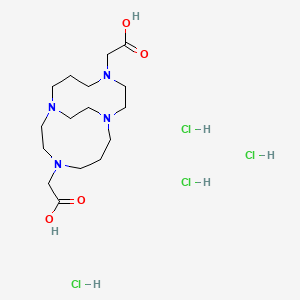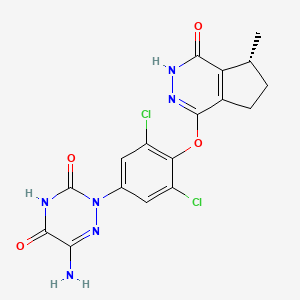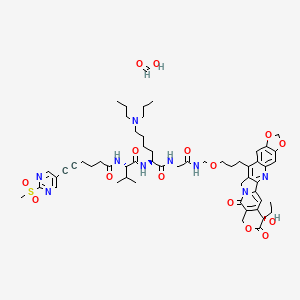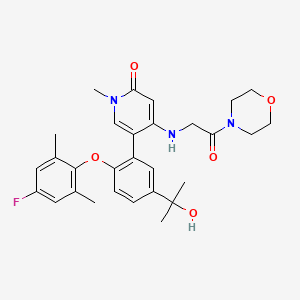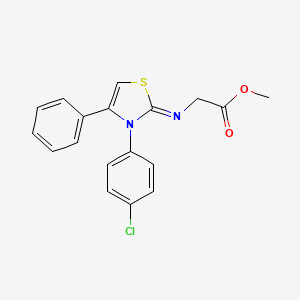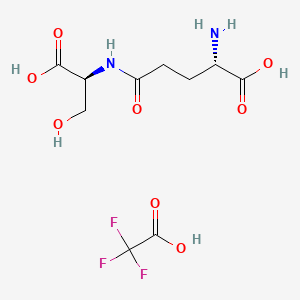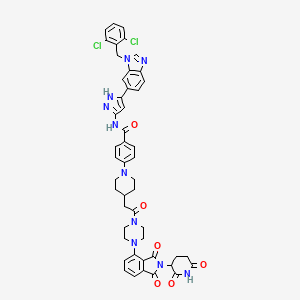
PROTAC FLT-3 degrader 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound has shown significant antiproliferative activity, particularly in MV4-11 cells, with an IC50 value of 7.55 nM . FLT-3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic cells. Mutations in FLT-3 are commonly associated with acute myeloid leukemia (AML), making it a critical target for therapeutic intervention .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC FLT-3 degrader 3 involves the conjugation of a ligand that binds to FLT-3 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed. general PROTAC synthesis involves multiple steps, including the formation of amide bonds, esterification, and click chemistry reactions .
Industrial Production Methods
Industrial production of PROTAC compounds typically involves large-scale organic synthesis techniques. These methods include automated solid-phase synthesis, high-throughput screening, and purification processes such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and efficacy of the final product .
化学反応の分析
Types of Reactions
PROTAC FLT-3 degrader 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols.
Electrophiles: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions are typically intermediates that are further processed to yield the final PROTAC compound. These intermediates include various amides, esters, and ethers .
科学的研究の応用
PROTAC FLT-3 degrader 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Employed in cellular studies to investigate the role of FLT-3 in cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers with FLT-3 mutations.
Industry: Utilized in drug discovery and development processes to identify new therapeutic targets and optimize drug candidates
作用機序
PROTAC FLT-3 degrader 3 exerts its effects by inducing the degradation of the FLT-3 protein through the ubiquitin-proteasome system. The compound binds to FLT-3 and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of FLT-3, marking it for degradation by the proteasome. The degradation of FLT-3 leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and ERK/MAPK pathways, ultimately resulting in reduced cell proliferation and increased apoptosis .
類似化合物との比較
Similar Compounds
PROTAC FLT-3 degrader 1: Another FLT-3 degrader with a similar mechanism of action but different structural components.
Quizartinib: A small molecule inhibitor of FLT-3, which operates through an occupancy-based mechanism rather than degradation.
Gilteritinib-based FLT3-PROTACs: A series of compounds designed to degrade FLT-3 with varying degrees of efficacy and bioavailability.
Uniqueness
PROTAC FLT-3 degrader 3 is unique in its high selectivity and potency for FLT-3 degradation. Unlike traditional small molecule inhibitors, this compound works catalytically, meaning it can repeatedly induce the degradation of FLT-3 without being consumed in the process. This catalytic mode of action allows for lower dosing and potentially fewer side effects .
特性
分子式 |
C48H44Cl2N10O6 |
|---|---|
分子量 |
927.8 g/mol |
IUPAC名 |
N-[5-[3-[(2,6-dichlorophenyl)methyl]benzimidazol-5-yl]-1H-pyrazol-3-yl]-4-[4-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperazin-1-yl]-2-oxoethyl]piperidin-1-yl]benzamide |
InChI |
InChI=1S/C48H44Cl2N10O6/c49-34-4-2-5-35(50)33(34)26-59-27-51-36-12-9-30(24-40(36)59)37-25-41(55-54-37)52-45(63)29-7-10-31(11-8-29)56-17-15-28(16-18-56)23-43(62)58-21-19-57(20-22-58)38-6-1-3-32-44(38)48(66)60(47(32)65)39-13-14-42(61)53-46(39)64/h1-12,24-25,27-28,39H,13-23,26H2,(H,53,61,64)(H2,52,54,55,63) |
InChIキー |
RZEKWNLQVXIOBC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCN(CC4)C(=O)CC5CCN(CC5)C6=CC=C(C=C6)C(=O)NC7=NNC(=C7)C8=CC9=C(C=C8)N=CN9CC1=C(C=CC=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


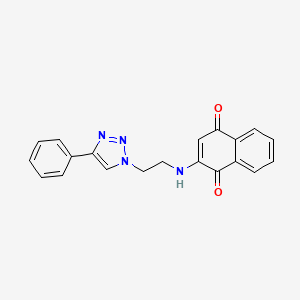
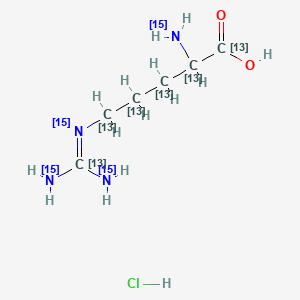
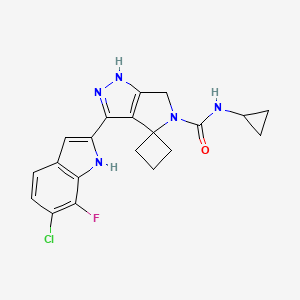
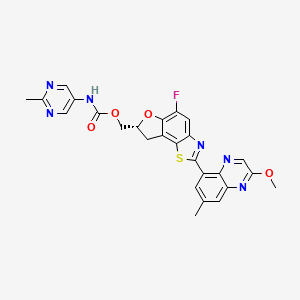

![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)
